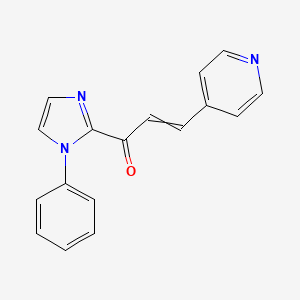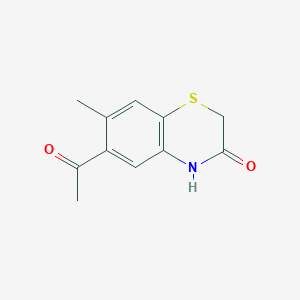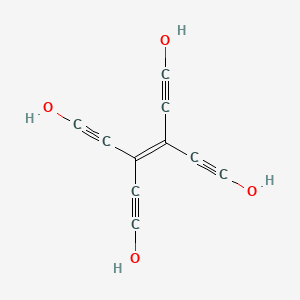
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is an organic compound characterized by its unique structure featuring multiple hydroxyl and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique mechanical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ethynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hex-3-en-1,5-diyne: A simpler analog with fewer functional groups.
3-Hexene-1,6-diol: Contains hydroxyl groups but lacks ethynyl groups.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A structurally related compound used for studying enediyne reactivity.
Uniqueness
3,4-Bis(hydroxyethynyl)hex-3-ene-1,5-diyne-1,6-diol is unique due to its combination of hydroxyl and ethynyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
823813-77-0 |
|---|---|
Fórmula molecular |
C10H4O4 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
3,4-bis(2-hydroxyethynyl)hex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H |
Clave InChI |
WUYPYKSKMIMBHZ-UHFFFAOYSA-N |
SMILES canónico |
C(#CO)C(=C(C#CO)C#CO)C#CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



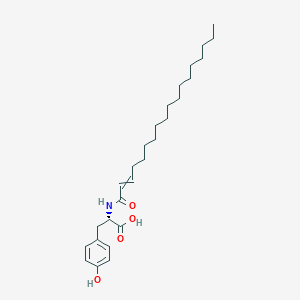

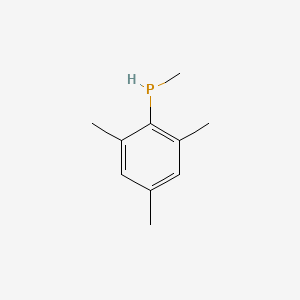
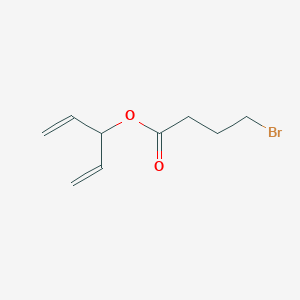
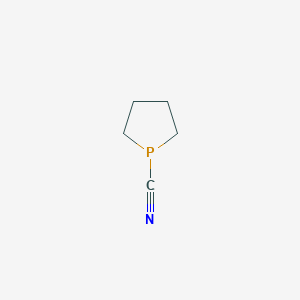
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
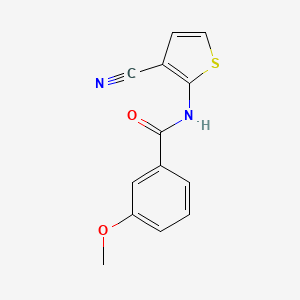

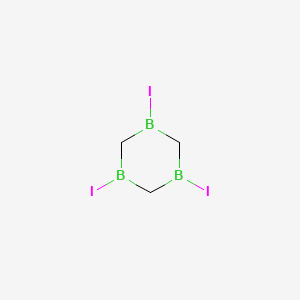

![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
